Technical Guide: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
Technical Guide: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene
CAS Number: 118754-55-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy group. This trifluoromethoxy moiety is of significant interest in medicinal chemistry and drug design. The incorporation of the -OCF3 group can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a substituted benzene derivative, this compound serves as a versatile building block in organic synthesis, particularly for the introduction of the 2,6-dichloro-4-(trifluoromethoxy)phenyl motif into more complex molecules. Its utility is pronounced in the construction of novel pharmaceutical and agrochemical agents.
Physicochemical Properties
A summary of the key physicochemical properties for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is provided in the table below. These properties are essential for understanding the compound's behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 118754-55-5 | [1][2][3] |
| Molecular Formula | C7H2BrCl2F3O | [1][2][3] |
| Molecular Weight | 309.89 g/mol | [1] |
| IUPAC Name | 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | [1][3] |
| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | [3] |
| Purity | ≥96.0% (GC) | [3] |
| SMILES | FC(F)(F)OC1=CC(Cl)=C(Br)C(Cl)=C1 | [2][3] |
| InChI Key | CAAJZKZQEJSRJO-UHFFFAOYSA-N | [3] |
Synthesis
A general conceptual workflow for the synthesis of such a compound is outlined below.
Caption: Conceptual workflow for the synthesis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is primarily dictated by the presence of the bromine atom on the aromatic ring. This bromine atom makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene can be coupled with a variety of boronic acids or their esters to introduce the 2,6-dichloro-4-(trifluoromethoxy)phenyl group into a target molecule.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general protocol, adapted from procedures for similar aryl bromides, is as follows:
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), and a suitable base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq.).
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Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
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Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
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Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature, quench with water or saturated aqueous NH4Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene with a wide range of primary or secondary amines to synthesize novel aniline derivatives.
General Experimental Protocol for Buchwald-Hartwig Amination:
A general protocol, based on standard procedures for aryl bromides, is as follows:
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Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K3PO4).
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Addition of Reactants: Add 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 eq.) and the desired amine (1.1-1.5 eq.).
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Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
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Reaction Conditions: Seal the flask and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Potential Signaling Pathways in Drug Development
While no specific signaling pathways directly modulated by 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene have been identified in the searched literature, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a wide range of biological pathways. The trifluoromethoxy group is often employed in the design of kinase inhibitors, GPCR modulators, and other therapeutic agents where enhanced lipophilicity and metabolic stability are desired.
The general role of such building blocks in drug discovery is to serve as a scaffold or key substituent in a molecule that is designed to interact with a specific biological target, such as an enzyme or a receptor, within a signaling pathway.
